Enantiomeric Purity as a Critical Quality Attribute for D-Abu-OH Procurement
A key differentiator for Fmoc-D-Abu-OH is its guaranteed enantiomeric purity. As a D-amino acid, the presence of the L-isomer is a critical impurity that can alter peptide conformation and biological activity. A product specification from a reputable vendor explicitly sets a limit for the L-enantiomer impurity at ≤0.5% by HPLC, ensuring a minimum enantiomeric excess of ≥99% for the D-form [1]. In contrast, many suppliers only report overall purity (e.g., ≥98% HPLC), which does not guarantee chiral integrity [2].
| Evidence Dimension | Enantiomeric purity (L-isomer impurity level) |
|---|---|
| Target Compound Data | L-Enantiomer ≤0.5% (HPLC) |
| Comparator Or Baseline | Generic purity specification: ≥98% HPLC (overall purity, stereoisomer content unspecified) |
| Quantified Difference | Explicit enantiomeric purity guarantee of ≥99.5% vs. no guaranteed enantiomeric purity. |
| Conditions | HPLC analysis per vendor specification sheet (Watanabe Chemical Industries, Ltd.) |
Why This Matters
Procuring Fmoc-D-Abu-OH with a certified low enantiomeric impurity is essential for reproducible peptide synthesis and ensures the desired stereochemical outcome of the final peptide product.
- [1] Watanabe Chemical Industries, Ltd. Fmoc-D-Abu(2)-OH Product Specification Sheet. CAS 170642-27-0. Available at: https://www.watanabechem.co.jp/search/details.php?code=L00830. View Source
- [2] Capot Chemical Co., Ltd. Fmoc-D-Abu-OH Product Specification Sheet. CAS 170642-27-0. Available at: https://www.capotchem.com/ja/170642-27-0.html. View Source
